3-Fluoro-2-hydrazinyl-6-methylpyridine
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Overview
Description
3-Fluoro-2-hydrazinyl-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H8FN3 This compound is characterized by the presence of a fluorine atom, a hydrazinyl group, and a methyl group attached to a pyridine ring
Scientific Research Applications
3-Fluoro-2-hydrazinyl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Future Directions
While specific future directions for “(3-Fluoro-6-methylpyridin-2-yl)hydrazine” are not available, research into similar compounds, such as pyrrolopyrazine derivatives, continues to be an active area of study . These compounds have shown a wide range of biological activities, making them attractive for drug discovery research .
Mechanism of Action
Target of Action
Hydrazide-hydrazone derivatives, to which this compound belongs, are known to display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . Therefore, the specific targets can vary depending on the biological activity being considered.
Mode of Action
Hydrazide-hydrazone derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group in these compounds is responsible for their different pharmaceutical applications .
Biochemical Pathways
Given the broad spectrum of biological activities associated with hydrazide-hydrazone derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The molecular weight of the compound is 1411462232 , which is within the optimal range for drug-like properties, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with hydrazide-hydrazone derivatives, it can be inferred that the compound could potentially induce a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydrazinyl-6-methylpyridine typically involves the reaction of 3-fluoro-6-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydrazinyl-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups.
Substitution: The fluorine atom or the hydrazinyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce amines or other reduced forms.
Comparison with Similar Compounds
- 3-Fluoro-6-hydrazinyl-2-methylpyridine
- 2-Fluoro-6-methylpyridine
- 3-Fluoro-2-methylpyridine
Comparison: Compared to these similar compounds, 3-Fluoro-2-hydrazinyl-6-methylpyridine is unique due to the specific positioning of the fluorine and hydrazinyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-fluoro-6-methylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIOGUYFUVZPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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